

1,2-Dibromohexafluoropropane molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2-Dibromohexafluoropropane

Cat. No.: B046708

[Get Quote](#)

An In-Depth Technical Guide to **1,2-Dibromohexafluoropropane**: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane, a halogenated propane derivative. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. It is intended for professionals in research and development who require a deep understanding of this compound's chemical behavior, from synthesis to potential applications.

Core Molecular and Physical Properties

1,2-Dibromohexafluoropropane is a significant compound in the realm of fluorinated organic chemistry. Its unique properties, derived from the presence of both bromine and fluorine atoms, make it a subject of interest for various specialized applications.[\[1\]](#)

Molecular Identity

- Chemical Formula: $C_3Br_2F_6$ [\[2\]](#)[\[3\]](#)
- Molecular Weight: 309.83 g/mol [\[2\]](#)[\[3\]](#)

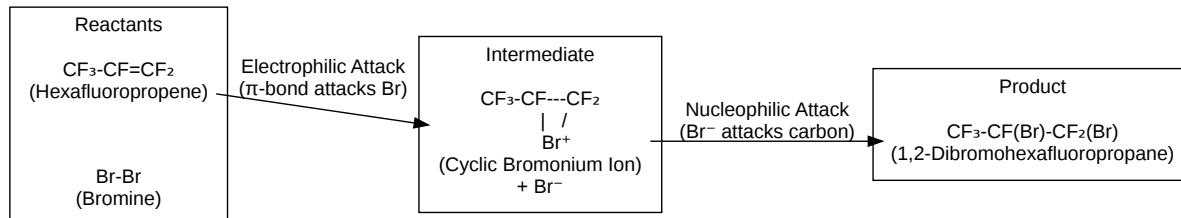
- IUPAC Name: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane[2]
- CAS Registry Number: 661-95-0[2][3]

This structure, featuring a propane backbone with vicinal bromine atoms and extensive fluorination, results in a high-density, low-volatility liquid with notable chemical stability.[1]

Physicochemical Data

The physical properties of **1,2-dibromohexafluoropropane** are largely dictated by the heavy halogen atoms and strong C-F bonds.

Property	Value	Source(s)
Molecular Formula	$C_3Br_2F_6$	PubChem[2], NIST[3]
Molecular Weight	309.83 g/mol	PubChem[2], NIST[3]
Appearance	Colorless liquid	CymitQuimica[1]
Boiling Point	71-72 °C	Fisher Scientific
Density	2.169 g/cm ³	ChemicalBook[4]
CAS Number	661-95-0	PubChem[2], NIST[3]


Synthesis of 1,2-Dibromohexafluoropropane

The primary industrial synthesis of **1,2-dibromohexafluoropropane** is achieved through the electrophilic addition of elemental bromine to hexafluoropropene (HFP).[5] This reaction is characteristic of the chemistry of alkenes, where the electron-rich double bond is susceptible to attack by electrophiles.[6][7][8][9][10]

Reaction Mechanism: Electrophilic Addition

The reaction proceeds via a well-established electrophilic addition mechanism. The electron density of the π -bond in hexafluoropropene induces a dipole in the approaching bromine molecule, rendering one bromine atom electrophilic ($\delta+$). This electrophilic bromine is attacked by the alkene, leading to the formation of a cyclic bromonium ion intermediate and a bromide

ion. The subsequent nucleophilic attack by the bromide ion on one of the carbon atoms of the cyclic intermediate opens the ring to yield the final vicinal dibromide product.[6][7][8][9][10]

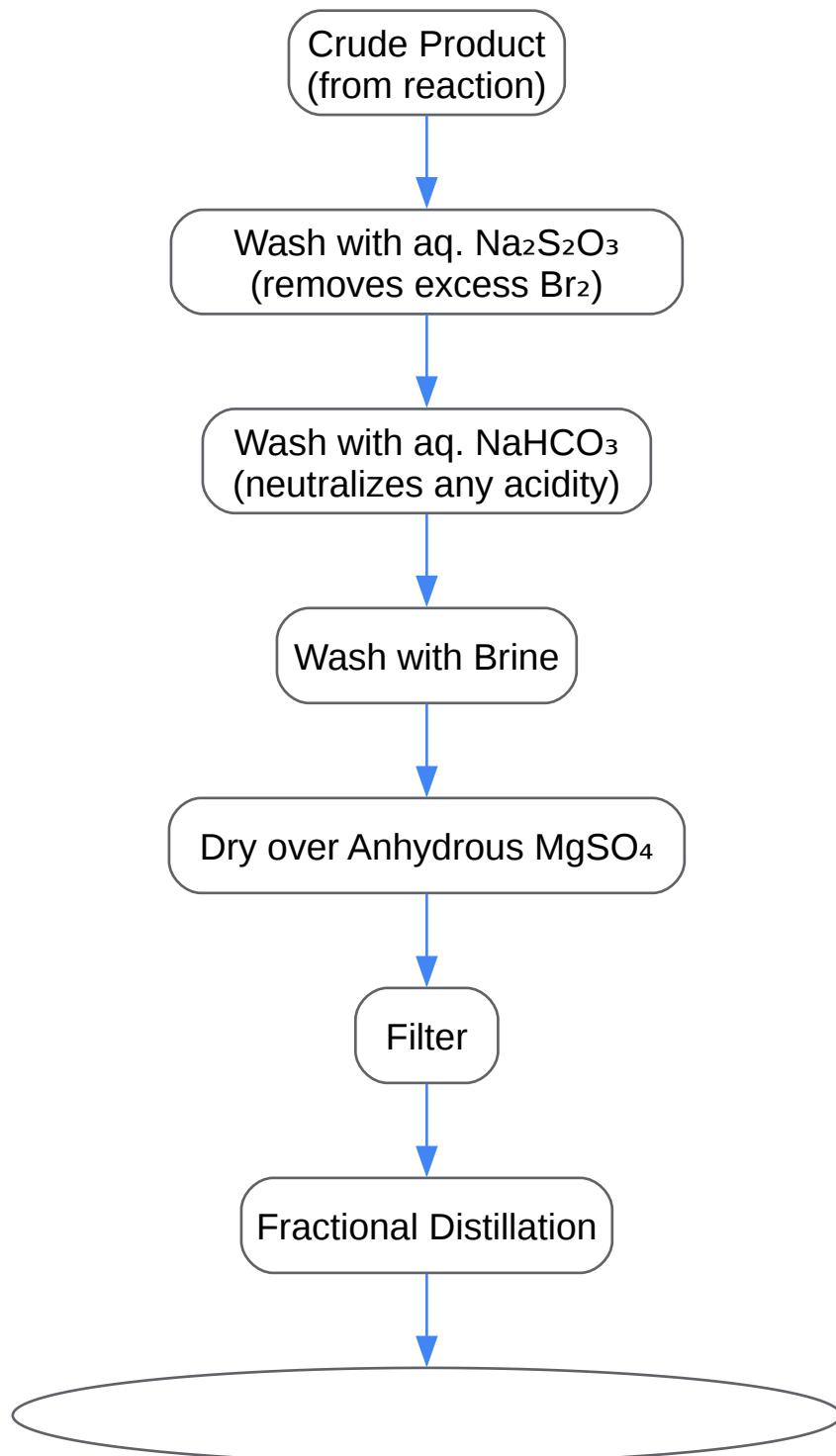
[Click to download full resolution via product page](#)

Caption: Electrophilic addition of bromine to hexafluoropropene.

Laboratory-Scale Synthesis Protocol

While industrial synthesis may be continuous, a batch-wise laboratory preparation can be outlined based on the principles described in the patent literature.[5] The reaction is initiated in the presence of a small amount of the final product, which helps to facilitate the initial stages.[5]

Materials:


- Hexafluoropropene (gas)
- Elemental Bromine (liquid)
- **1,2-Dibromohexafluoropropane** (for initiation)
- A suitable reaction vessel (e.g., a three-necked flask) equipped with a gas inlet, a dropping funnel, and a reflux condenser.

Procedure:

- Charge the reaction vessel with liquid bromine and a small amount (1-10% by weight relative to bromine) of **1,2-dibromohexafluoropropane**.[\[5\]](#)
- Cool the mixture and slowly bubble hexafluoropropene gas through the liquid.
- The reaction is spontaneous and exothermic; maintain the temperature in the range of 20-70 °C.[\[5\]](#)
- The disappearance of the red-brown color of bromine indicates the reaction is proceeding towards completion.
- Upon completion, the crude product can be purified.

Purification of the Product

Post-synthesis, the crude product may contain unreacted bromine or other impurities. A standard purification workflow for halogenated compounds is advised.

[Click to download full resolution via product page](#)

Caption: General purification workflow for **1,2-dibromohexafluoropropane**.

Spectroscopic Characterization

Characterization of **1,2-dibromohexafluoropropane** relies on standard spectroscopic techniques. The presence of fluorine makes ^{19}F NMR a particularly powerful tool.

NMR Spectroscopy (^{13}C and ^{19}F)

- ^{19}F NMR: Due to the high natural abundance and sensitivity of the ^{19}F nucleus, ^{19}F NMR is highly informative.[11][12] The spectrum is expected to show distinct signals for the CF_3 , CFBr , and CF_2Br groups. The chemical shifts are sensitive to the electronic environment, with electron-withdrawing bromine atoms causing deshielding.[13][14]
- ^{13}C NMR: Each of the three carbon atoms is chemically inequivalent and should produce a distinct signal. The signals will be split by the attached fluorine atoms (C-F coupling).

Expected NMR Chemical Shift Ranges:

Nucleus	Functional Group	Typical Chemical Shift Range (ppm)	Notes
¹⁹ F	-CF ₃	+40 to +80	Relative to CFCl ₃ . [14] The electron-withdrawing effect of the adjacent CFBr group will influence the exact shift.
-CF ₂ -		+80 to +140	Relative to CFCl ₃ . [14] The attached bromine will cause a downfield shift.
>CF-		+140 to +250	Relative to CFCl ₃ . [14] The attached bromine will cause a downfield shift.
¹³ C	C-X (Alkyl Halide)	55-80	Relative to TMS. [15] The presence of multiple fluorine atoms will significantly shift these carbons downfield.
Aliphatic Carbons		10-40	Relative to TMS. [16] The trifluoromethyl carbon will be in this region but shifted and split by fluorine.

Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is suitable for analyzing this volatile compound. The mass spectrum will show a molecular ion peak, but the most characteristic feature will be the isotopic pattern of the bromine atoms. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, any fragment containing two bromine

atoms will exhibit a characteristic M, M+2, M+4 pattern with a relative intensity ratio of roughly 1:2:1.

Expected Fragmentation Patterns:

- α -cleavage: Cleavage of the C-C bond adjacent to a bromine atom is a common fragmentation pathway for alkyl halides.
- Loss of Halogen: Loss of a bromine radical ($\text{Br}\cdot$) or a fluorine radical ($\text{F}\cdot$) is expected. The loss of fragments with mass units of 19 (F) or 20 (HF) can be indicative of fluorinated compounds.^[17]

Reactivity and Potential Applications

The chemical reactivity of **1,2-dibromohexafluoropropane** is dominated by the two C-Br bonds, which are significantly weaker than the C-F and C-C bonds.

Chemical Reactivity

- Dehalogenation: Vicinal dibromides can undergo dehalogenation with reagents like zinc dust or sodium iodide to form alkenes. In this case, the product would be hexafluoropropene.
- Nucleophilic Substitution: The bromine atoms can be displaced by nucleophiles, although the strong electron-withdrawing effect of the fluorine atoms may deactivate the adjacent carbon to $\text{S}_{\text{n}}2$ attack.
- Precursor for Organometallic Reagents: It could potentially be used to form Grignard or organolithium reagents, although the presence of multiple halogens can complicate these reactions.

Applications

While not extensively documented in drug development literature, the properties of **1,2-dibromohexafluoropropane** suggest several niche applications:

- Chemical Intermediate: Its primary use is likely as a building block in the synthesis of other complex fluorinated molecules.^[1] The two bromine atoms provide reactive handles for further chemical modification.

- Specialized Solvent: Its high density and chemical stability make it a candidate for use as a specialized solvent for certain reactions or extractions.[1]
- ¹⁹F NMR Reference or Probe: In the context of drug discovery, fluorinated compounds are widely used in ¹⁹F NMR screening to study ligand-protein interactions.[13] While this specific molecule's use is not explicitly documented, similar small, fluorinated molecules serve as valuable tools in this field.
- Other Industrial Uses: There is a mention of its use in the manufacturing of fire-extinguishing microcapsules.[4]

Safety and Handling

As a polyhalogenated compound, **1,2-dibromohexafluoropropane** requires careful handling.

- Hazards: It is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.
- Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

1,2-Dibromohexafluoropropane is a well-defined chemical entity with established physical properties and a clear synthetic route. Its utility for researchers lies primarily in its role as a fluorinated building block, offering reactive sites for the introduction of perfluorinated moieties into larger molecules. While direct applications in drug development are not prominent, its relevance to ¹⁹F NMR and the broader field of medicinal chemistry of fluorinated compounds is clear. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective use in a research setting.

References

- ¹⁹F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry NMR Facility. [Link]

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [\[Link\]](#)
- 19Flourine NMR. University of Ottawa NMR Facility. [\[Link\]](#)
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [\[Link\]](#)
- 13-C NMR Chemical Shift Table.pdf.[\[Link\]](#)
- DE102005005774A1 - Preparation of **1,2-dibromohexafluoropropane**.
- 13C NMR Chemical Shifts.
- 13C NMR spectroscopy • Chemical shift.[\[Link\]](#)
- The Mechanisms of Electrophilic Addition Reactions (HL) (DP IB Chemistry): Revision Note. Save My Exams. [\[Link\]](#)
- Indonesian Journal of Multidisciplinary Research. Semantic Scholar. [\[Link\]](#)
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
- GCMS 3 Fragmentation P
- Electrophilic addition. A-Level Chemistry. [\[Link\]](#)
- a guide to 13c nmr chemical shift values. Compound Interest. [\[Link\]](#)
- 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane. PubChem. [\[Link\]](#)
- **1,2-Dibromohexafluoropropane**. NIST WebBook. [\[Link\]](#)
- Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3)
- Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents.
- 7.8: Electrophilic Addition Reactions of Alkenes. Chemistry LibreTexts. [\[Link\]](#)
- Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp) F Bonds Functionalization.
- Cas 2252-78-0,1-BROMO-1,1,2,3,3,3-HEXAFLUOROPROPANE. LookChem. [\[Link\]](#)
- Electrophilic Addition Reactions of Alkenes. Chemistry Steps. [\[Link\]](#)
- Organic Chemistry: Reaction mechanisms - electrophilic addition of bromine to alkenes. Doc Brown's Chemistry. [\[Link\]](#)
- Purification of Laboratory Chemicals, Sixth Edition. Neilson Lab. [\[Link\]](#)
- Purification of Labor
- CHAPTER 2 Fragmentation and Interpret
- Introduction to GC-MS Fragmentation and Interpretation.
- CAS No.661-95-0,**1,2-Dibromohexafluoropropane** Suppliers,MSDS download. LookChem. [\[Link\]](#)
- Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors.
- Preparation, reactions and physical properties of segmented 2-(perfluoroalkyl)ethanesulfinic acids and their derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 661-95-0: 1,2-dibromo-1,1,2,3,3,3-hexafluoropropane [cymitquimica.com]
- 2. 1,2-Dibromo-1,1,2,3,3,3-hexafluoropropane | C3Br2F6 | CID 69579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2-Dibromohexafluoropropane [webbook.nist.gov]
- 4. 1,2-DIBROMOHEXAFLUOROPROPANE | 661-95-0 [chemicalbook.com]
- 5. DE102005005774A1 - Preparation of 1,2-dibromohexafluoropropane comprises reaction of hexafluoropropene-1 with elementary bromine, which is in liquid form and the initial stage reaction is initiated by the presence of 1,2-dibromohexafluoropropane - Google Patents [patents.google.com]
- 6. savemyexams.com [savemyexams.com]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Electrophilic Addition Reactions of Alkenes - Chemistry Steps [chemistrysteps.com]
- 10. electrophilic addition mechanism steps addition bromine to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]
- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. 19F [nmr.chem.ucsb.edu]
- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 16. bhu.ac.in [bhu.ac.in]
- 17. whitman.edu [whitman.edu]
- To cite this document: BenchChem. [1,2-Dibromohexafluoropropane molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b046708#1-2-dibromohexafluoropropane-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com